molecular formula C15H15BrN4O3S B280125 ethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate

ethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate

カタログ番号: B280125
分子量: 411.3 g/mol
InChIキー: BZULWZGAXVOGBQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate, also known as BRD0705, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases.

作用機序

Ethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate inhibits the activity of several enzymes and proteins, including JAK2, TYK2, and STAT3. These proteins are involved in the signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these proteins, this compound can prevent the growth and proliferation of cancer cells, reduce inflammation, and protect against neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and improve cognitive function in animal models of neurodegenerative diseases.

実験室実験の利点と制限

One advantage of using ethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate in lab experiments is its specificity for JAK2, TYK2, and STAT3. This allows researchers to study the effects of inhibiting these proteins without affecting other signaling pathways. However, one limitation of using this compound is its low solubility, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the study of ethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate. One direction is to investigate its potential as a therapeutic agent for specific types of cancer, such as leukemia and lymphoma. Another direction is to explore its effects on other signaling pathways that are involved in disease progression. Additionally, researchers could investigate ways to improve the solubility of this compound, which would make it easier to administer in vivo.

合成法

The synthesis of ethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate involves a multi-step process that includes the reaction of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride, followed by the reaction with ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. The resulting product is then treated with 4-nitrophenyl chloroformate and triethylamine to obtain this compound.

科学的研究の応用

Ethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate has been identified as a potential therapeutic agent for various diseases, including cancer, inflammatory diseases, and neurological disorders. It has been shown to inhibit the activity of several enzymes and proteins that are involved in the progression of these diseases.

特性

分子式

C15H15BrN4O3S

分子量

411.3 g/mol

IUPAC名

ethyl 5-[(4-bromo-1-ethylpyrazole-3-carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C15H15BrN4O3S/c1-4-20-7-10(16)11(19-20)13(21)18-14-9(6-17)8(3)12(24-14)15(22)23-5-2/h7H,4-5H2,1-3H3,(H,18,21)

InChIキー

BZULWZGAXVOGBQ-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C#N)Br

正規SMILES

CCN1C=C(C(=N1)C(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C#N)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。